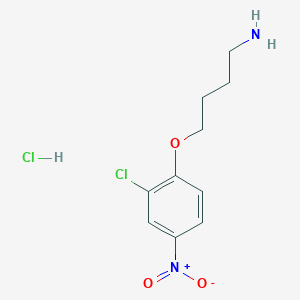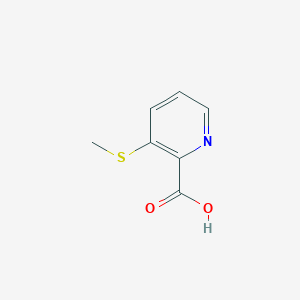
3-(Methylsulfanyl)pyridine-2-carboxylic acid
Vue d'ensemble
Description
“3-(Methylsulfanyl)pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 53636-37-6. It has a molecular weight of 169.2 and its IUPAC name is 3-(methylthio)picolinic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate was obtained by the reaction of 2-mercaptopyridine-3-carboxylic acid with chloro-acetic acid .Molecular Structure Analysis
The InChI code for “3-(Methylsulfanyl)pyridine-2-carboxylic acid” is 1S/C7H7NO2S/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) . The structure of the compound has been determined by X-ray diffraction and density functional theory (DFT) calculation .Chemical Reactions Analysis
While specific chemical reactions involving “3-(Methylsulfanyl)pyridine-2-carboxylic acid” are not mentioned in the sources, it’s worth noting that carboxylic acids can undergo a variety of reactions. For example, they can be converted to acid chlorides .Physical And Chemical Properties Analysis
“3-(Methylsulfanyl)pyridine-2-carboxylic acid” is a powder that is stored at room temperature . Its melting point is between 158-160 degrees Celsius .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Studies
3-(Methylsulfanyl)pyridine-2-carboxylic acid, and its derivatives, play a significant role in chemical synthesis and molecular studies. For instance, the intramolecular cyclization of related compounds, like ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, involves the formation of a compound with a structure similar to 3-(Methylsulfanyl)pyridine-2-carboxylic acid (Remizov, Pevzner, & Petrov, 2019). This showcases the compound's utility in complex chemical transformations.
Fluorescent Probes and Sensors
In the field of sensor technology, derivatives of 3-(Methylsulfanyl)pyridine-2-carboxylic acid have been utilized to develop fluorescent probes. A notable example is the creation of a water-soluble and small molecular weight fluorescent probe for detecting Zn(2+) ions, based on a pyridine-pyridone skeleton incorporating a derivative of 3-(Methylsulfanyl)pyridine-2-carboxylic acid (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011). This application highlights the compound's relevance in developing advanced sensing materials.
Pharmaceutical and Biochemical Applications
While excluding information related to drug use and dosage, it's notable that derivatives of 3-(Methylsulfanyl)pyridine-2-carboxylic acid have potential applications in pharmaceutical and biochemical industries. For example, pyridine-3-carboxylic acid, a structurally related compound, is used in these industries, and its production can be intensified through various chemical processes (Kumar & Babu, 2009). This suggests potential uses of 3-(Methylsulfanyl)pyridine-2-carboxylic acid in similar applications.
Material Science and Coordination Chemistry
In material science and coordination chemistry, 3-(Methylsulfanyl)pyridine-2-carboxylic acid derivatives have been employed to study the interplay between spin-crossover and crystallographic phase changes in iron(II) complexes (Cook, Kulmaczewski, Barrett, & Halcrow, 2015). This demonstrates the compound's relevance in the exploration of advanced materials and coordination compounds.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
3-methylsulfanylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRLXBWYDYLQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494104 | |
| Record name | 3-(Methylsulfanyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53636-37-6 | |
| Record name | 3-(Methylsulfanyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



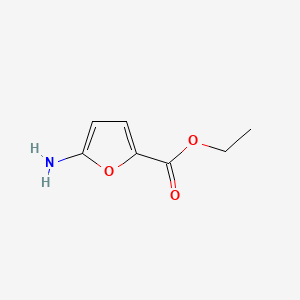


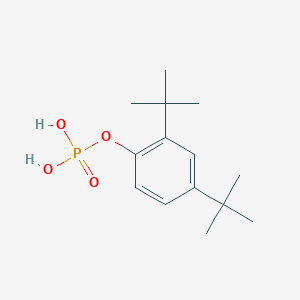
![5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B3059459.png)





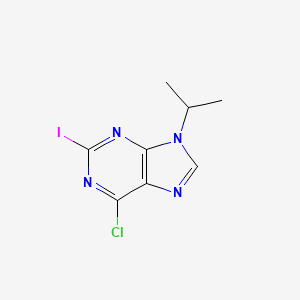

![6-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3059473.png)
